BenchChemオンラインストアへようこそ!

N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide

MAO-B inhibition Parkinson's disease neuroprotection

N-(3,4-Difluorophenyl)-1-methylindazole-5-carboxamide (registry CAS 1619884-72-8; also designated NTZ-1471) is a synthetic, small-molecule indazole-5-carboxamide that functions as a reversible, competitive inhibitor of human monoamine oxidase B (MAO-B). It belongs to a structurally optimized subclass (N1-methylated indazole-5-carboxamides) originally developed as drug and radioligand candidates for Parkinson's disease and related neurodegenerative disorders.

Molecular Formula C15H11F2N3O
Molecular Weight 287.26 g/mol
Cat. No. B2717870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide
Molecular FormulaC15H11F2N3O
Molecular Weight287.26 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F)C=N1
InChIInChI=1S/C15H11F2N3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-12(16)13(17)7-11/h2-8H,1H3,(H,19,21)
InChIKeyMDOHBHVKAWMFFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Difluorophenyl)-1-methylindazole-5-carboxamide (NTZ-1471): Baseline Identity, Target Engagement & Procurement Context


N-(3,4-Difluorophenyl)-1-methylindazole-5-carboxamide (registry CAS 1619884-72-8; also designated NTZ-1471) is a synthetic, small-molecule indazole-5-carboxamide that functions as a reversible, competitive inhibitor of human monoamine oxidase B (MAO-B) . It belongs to a structurally optimized subclass (N1-methylated indazole-5-carboxamides) originally developed as drug and radioligand candidates for Parkinson's disease and related neurodegenerative disorders . Unlike the earlier N-unsubstituted progenitor PSB-1434, NTZ-1471 bears a methyl group at the indazole N1 position, a modification that significantly improves aqueous solubility and blood-brain barrier permeability while preserving subnanomolar MAO-B potency .

Why N-(3,4-Difluorophenyl)-1-methylindazole-5-carboxamide Cannot Be Replaced by Generic MAO-B Inhibitors or In-Class Analogs


Although multiple indazole-5-carboxamides and clinically approved MAO-B inhibitors (selegiline, safinamide) share a common target, interchangeability is precluded by divergent selectivity margins, physicochemical profiles, and brain-penetration characteristics that directly dictate experimental utility. Within the indazole-5-carboxamide series, minor structural modifications—such as the presence or absence of the N1-methyl group or halogen substitution pattern on the phenyl ring—produce >10-fold differences in aqueous solubility and >2-fold differences in PAMPA-BBB permeability, as demonstrated by direct head-to-head profiling . Compared with the reference drugs, NTZ-1471 exhibits 4.3-fold greater MAO-B potency than selegiline and >3.4-fold greater than safinamide, combined with substantially higher selectivity indices and predicted brain absorption, making it a non-fungible tool compound for CNS target engagement studies .

N-(3,4-Difluorophenyl)-1-methylindazole-5-carboxamide: Quantified Differentiation vs. Closest Comparators


MAO-B Inhibitory Potency: NTZ-1471 vs. its N-Unsubstituted Analog PSB-1434 (NTZ-1034) and Clinical References

NTZ-1471 inhibits recombinant human MAO-B with an IC50 of 1.52 ± 0.18 nM, which is statistically indistinguishable from its direct N-unsubstituted analog PSB-1434 (NTZ-1034; IC50 = 1.59 ± 0.16 nM) . This demonstrates that N1-methylation preserves subnanomolar target engagement. By contrast, the clinically approved irreversible inhibitor selegiline shows an IC50 of 6.59 ± 1.09 nM (4.3-fold weaker) and the reversible inhibitor safinamide yields an IC50 of 5.18 ± 0.04 nM (3.4-fold weaker) in the same assay system . The Ki of NTZ-1471 (0.67 ± 0.08 nM) is likewise 4.3-fold lower than selegiline (Ki = 2.91 ± 0.48 nM) and 3.4-fold lower than safinamide (Ki = 2.29 ± 0.02 nM) .

MAO-B inhibition Parkinson's disease neuroprotection enzyme kinetics

MAO-B vs. MAO-A Selectivity: NTZ-1471 Compared with Clinical MAO-B Inhibitors and In-Class Analogs

NTZ-1471 exhibits an MAO-B selectivity index (SI = IC50 hMAO-A / IC50 hMAO-B) of 6,579, with hMAO-A IC50 >10,000 nM . This represents a 25.5-fold greater selectivity margin than selegiline (SI = 258) and a 1.3-fold improvement over safinamide (SI ≈ 5,000, based on IC50 hMAO-A = 45,000 nM / IC50 hMAO-B = 5.18 nM) . Among its closest in-class analogs, NTZ-1471 is less selective than NTZ-1441 (SI ≥ 15,151) and NTZ-1091 (SI = 25,641), indicating that the 3,4-difluorophenyl substitution provides a balanced selectivity profile relative to the 3-chloro-4-fluorophenyl or 3,4-dichlorophenyl congeners .

isoform selectivity MAO-A off-target liability CNS safety

Aqueous Solubility and BBB Permeability: Direct Comparison of NTZ-1471 with NTZ-1441 and NTZ-1091

NTZ-1471 exhibits aqueous solubility of 61.6 ± 9.6 μg/mL (215 ± 33 μM) and a PAMPA-BBB effective permeability (Pe) of 148.1 ± 2.4 × 10⁻⁶ cm/s . In a direct rank-order comparison, solubility and BBB permeability increased as follows: 3,4-di-Cl-Ph (NTZ-1091: solubility 17.6 μM, Pe = 117.5 × 10⁻⁶ cm/s) < 3-Cl-4-F-Ph (NTZ-1441: solubility 136 μM, Pe = 144.2 × 10⁻⁶ cm/s) ≈ 3,4-di-F-Ph (NTZ-1471) . NTZ-1471 thus achieves a 12.2-fold improvement in aqueous solubility over NTZ-1091 and a 1.6-fold improvement over NTZ-1441, while delivering the highest PAMPA-BBB permeability among the three . All three indazole-5-carboxamides substantially outperform the reference drugs in BBB permeability .

aqueous solubility PAMPA-BBB brain penetration CNS drug delivery

Ligand-Lipophilicity Efficiency (LLE) and Drug-Likeness: NTZ-1471 vs. Safinamide and Selegiline

NTZ-1471 displays a ligand-lipophilicity efficiency (LLE = pIC50 − logD7.4) of 6.18, which surpasses both safinamide (LLE = 5.40) and selegiline (LLE = 5.83) . LLE integrates potency and lipophilicity into a single metric; values >5 are characteristic of high-quality CNS drug candidates. NTZ-1471's logD7.4 (experimentally measured at 2.64; in silico −4.81) positions it within the optimal range (1–4) for CNS penetration, while its topological polar surface area (tPSA = 46.92 Ų) and predicted oral absorption (%ABS = 92.81%) meet all CNS+ drug-likeness criteria . Compared directly with safinamide (%ABS = 86.67%, tPSA = 64.68 Ų), NTZ-1471 offers a 6.14 percentage-point improvement in predicted absorption .

LLE lipophilicity drug-likeness ADME optimization

Chemical Stability and Predicted Brain Partitioning: NTZ-1471 Benchmarked Against In-Class Reference Compounds

NTZ-1471 is classified as chemically stable in 10 mM phosphate buffer (pH 7.4) and exhibits a predicted blood-brain partition coefficient (logBB) of 0.187, which lies within the CNS+ threshold (logBB ≥ −1) . This logBB value is 6.2-fold higher than that of its N-unsubstituted analog NTZ-1034 (logBB = −0.002), indicating that N1-methylation significantly enhances predicted brain partitioning . NTZ-1471's logBB also compares favorably with safinamide (logBB = −0.083) but is lower than selegiline (logBB = 0.570), consistent with the latter's known rapid CNS entry . The compound's balanced HBA/D ratio (4/2) and MW (287.27 Da) further satisfy all CNS drug-likeness parameters (MW ≤ 400; HBA ≤ 7; HBD ≤ 3) .

chemical stability logBB brain partitioning CNS drug development

Thermodynamic Binding Signature: NTZ-1471 Compared with Higher-Potency In-Class Congeners

NTZ-1471 binds to human MAO-B with a HYDE-estimated Gibbs free energy (ΔG) of −45.3 kJ/mol, driven by an enthalpy contribution (ΔH) of −38.0 kJ/mol and an entropic penalty (−TΔS) of −7.3 kJ/mol . This thermodynamic signature is nearly identical to that of NTZ-1441 (ΔG = −45.5 kJ/mol; −TΔS = −7.5 kJ/mol), but distinct from the more potent dichloro analog NTZ-1091, which achieves a ΔG of −47.9 kJ/mol via a larger entropic penalty (−TΔS = −9.9 kJ/mol) . The similarity in ΔG between NTZ-1471 and NTZ-1441, despite their different halogen patterns, indicates that the 3,4-difluoro and 3-chloro-4-fluoro substitutions yield comparable overall binding affinity but may differ in their binding pose dynamics . NTZ-1471's binding is substantially more favorable than safinamide (ΔG = −44.3 kJ/mol; ΔH = −21.8 kJ/mol) .

binding thermodynamics enthalpy entropy structure-based design

High-Impact Application Scenarios for N-(3,4-Difluorophenyl)-1-methylindazole-5-carboxamide (NTZ-1471) Based on Quantified Evidence


Parkinson's Disease in Vivo Efficacy Models Requiring High Brain Exposure

NTZ-1471's combination of subnanomolar MAO-B potency (IC50 = 1.52 nM), >6,500-fold selectivity over MAO-A, and a PAMPA-BBB Pe of 148.1 × 10⁻⁶ cm/s makes it an ideal tool compound for murine or non-human primate MPTP or 6-OHDA Parkinson's disease models where sustained, selective brain MAO-B inhibition is required . Its aqueous solubility of 215 μM supports intravenous and oral formulation, while its LLE of 6.18 and CNS+ compliant logD7.4 predict minimal peripheral off-target effects .

MAO-B PET Tracer Development and Radioligand Binding Assays

The N1-methyl group on the indazole scaffold, absent in PSB-1434, provides a synthetic handle for ¹¹C or ¹⁸F radiolabeling without perturbing the MAO-B pharmacophore . NTZ-1471's reversible, competitive binding mode (confirmed by time-dependent enzyme recovery studies in the source literature) and its stable chemical profile in physiological buffer make it a suitable precursor for developing next-generation MAO-B PET tracers with improved brain kinetics over the irreversible ligand selegiline .

Comparative Selectivity Profiling Against MAO-A in Dual Inhibitor Screening Cascades

With an hMAO-A IC50 >10,000 nM and a selectivity index of 6,579, NTZ-1471 serves as a highly selective MAO-B reference standard in screening cascades designed to identify dual MAO-A/B inhibitors or to verify MAO-B isoform selectivity of novel chemical series . Its selectivity margin is 25.5-fold greater than selegiline (SI = 258), reducing the likelihood of false-positive MAO-A inhibition signals at concentrations up to 100 nM in fluorometric or luminogenic MAO assays .

ADME Structure-Property Relationship (SPR) Studies on CNS Penetrant Indazoles

NTZ-1471 occupies a unique position in the ADME property space of indazole-5-carboxamides: it achieves the highest aqueous solubility (215 μM) and PAMPA-BBB permeability (Pe = 148.1 × 10⁻⁶ cm/s) among the three N1-methylated, halogen-substituted analogs (NTZ-1091, NTZ-1441, NTZ-1471) while maintaining drug-like LLE >6 . This makes NTZ-1471 the reference compound of choice for SPR studies aiming to decouple the effects of halogen substitution on solubility, permeability, and target affinity within the indazole-5-carboxamide chemotype .

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.